N-(2-chlorophenyl)-4-nitrobenzamide
Overview
Description
2’-Chloro-4-nitrobenzanilide is a chemical compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.681 g/mol . It is a yellow crystalline solid widely used in the synthesis of various organic compounds . This compound is known for its high stability and reactivity, making it suitable for applications in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-4-nitrobenzanilide typically involves the nitration of 2-chlorobenzanilide. The process begins with the chlorination of benzanilide, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2’-Chloro-4-nitrobenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-4-nitrobenzanilide undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products:
Reduction: The major product formed is 2’-Chloro-4-aminobenzanilide.
Substitution: Depending on the nucleophile used, various substituted benzanilides can be formed.
Scientific Research Applications
2’-Chloro-4-nitrobenzanilide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2’-Chloro-4-nitrobenzanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The chloro group can also participate in substitution reactions, further modifying the compound’s activity . These interactions can affect enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
2’-Chloro-4-aminobenzanilide: Formed by the reduction of 2’-Chloro-4-nitrobenzanilide.
2’-Nitrobenzanilide: Lacks the chloro substituent, leading to different reactivity and applications.
4’-Nitrobenzanilide: Similar structure but without the chloro group, affecting its chemical properties.
Uniqueness: 2’-Chloro-4-nitrobenzanilide is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKULTUWDIUMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948741 | |
Record name | N-(2-Chlorophenyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2585-28-6 | |
Record name | 2'-Chloro-4-nitrobenzanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2'-Chloro-4-nitrobenzanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Chlorophenyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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